![molecular formula C23H19ClFN3O B117045 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- CAS No. 141079-08-5](/img/structure/B117045.png)
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may target specific enzymes or receptors involved in various biological processes, leading to its observed effects.
Biochemical and Physiological Effects:
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and cancer cells, as well as reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- in lab experiments is its versatility and potential for use in various scientific research fields. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)-. These include further studies on its mechanism of action, as well as its potential applications in drug development and disease treatment. Additionally, its potential as a tool for studying various biological processes should be further explored.
Synthesemethoden
The synthesis of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- can be achieved through several methods, including the reaction of 4-chloro-3-methylphenol with 4-bromotoluene in the presence of sodium hydride, followed by reaction with 4-fluorobenzaldehyde and sodium azide. The resulting compound can then be further modified to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have significant potential as an antifungal, antitumor, and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
141079-08-5 |
---|---|
Produktname |
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- |
Molekularformel |
C23H19ClFN3O |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-fluorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H19ClFN3O/c1-15-3-9-19(10-4-15)28-22(14-29-20-11-12-21(24)16(2)13-20)26-27-23(28)17-5-7-18(25)8-6-17/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
RYERIKOGIBUHCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC(=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC(=C(C=C4)Cl)C |
Andere CAS-Nummern |
141079-08-5 |
Synonyme |
3-[(4-chloro-3-methyl-phenoxy)methyl]-5-(4-fluorophenyl)-4-(4-methylph enyl)-1,2,4-triazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.